molecular formula C15H18N4O2 B6523803 N-cyclopentyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide CAS No. 440331-49-7

N-cyclopentyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide

Cat. No.: B6523803
CAS No.: 440331-49-7
M. Wt: 286.33 g/mol
InChI Key: YIJUSXZPGBWSHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide: is a chemical compound characterized by its unique structure, which includes a cyclopentyl group attached to a benzotriazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide typically involves multiple steps, starting with the preparation of the benzotriazinone core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the compound is likely produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide can undergo various chemical reactions, including:

  • Oxidation: The benzotriazinone ring can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed to modify the compound's structure and properties.

  • Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the benzotriazinone ring.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction reactions might involve reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution reactions typically require nucleophiles such as amines or alcohols, and may be carried out under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the benzotriazinone ring, which can have applications in different fields.

Scientific Research Applications

Chemistry: In chemistry, N-cyclopentyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into cellular processes.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets can be harnessed to design therapeutic agents for various diseases.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring stability and reactivity.

Mechanism of Action

The mechanism by which N-cyclopentyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may bind to specific receptors or enzymes, leading to a cascade of biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 3,4-Dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazin-3-yl phosphate

  • DCPIB (Diethyl 4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl phosphate)

Uniqueness: N-cyclopentyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide stands out due to its cyclopentyl group, which imparts unique chemical and physical properties compared to other benzotriazinone derivatives. This structural feature can influence its reactivity, solubility, and biological activity.

Properties

IUPAC Name

N-cyclopentyl-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c20-14(16-11-5-1-2-6-11)9-10-19-15(21)12-7-3-4-8-13(12)17-18-19/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJUSXZPGBWSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.